molecular formula C11H20O2 B6328509 ethyl 4-ethylcyclohexanecarboxylate CAS No. 91212-93-0

ethyl 4-ethylcyclohexanecarboxylate

Cat. No.: B6328509
CAS No.: 91212-93-0
M. Wt: 184.27 g/mol
InChI Key: RLVLCBPZRSBHFM-UHFFFAOYSA-N
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Description

Ethyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C12H20O2. It belongs to the family of carboxylic acid esters and is commonly used in various industrial and research applications. This compound is a clear liquid with a slightly sweet odor and is soluble in ethanol, diethyl ether, and acetone.

Safety and Hazards

While specific safety data for Ethyl 4-ethylcyclohexanecarboxylate was not found, esters in general can pose safety concerns due to their slight toxicity, potential for skin and eye irritation, and flammability . Proper storage, ventilation, and personal protective equipment are essential for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-ethylcyclohexanecarboxylate can be synthesized through the esterification of 4-ethylcyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-ethylcyclohexanecarboxylic acid and ethanol.

    Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.

    Transesterification: The ester can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used in transesterification reactions.

Major Products:

    Hydrolysis: 4-ethylcyclohexanecarboxylic acid and ethanol.

    Reduction: 4-ethylcyclohexanemethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 4-ethylcyclohexanecarboxylate has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties.

    Biological Studies: It is employed in studies related to enzyme catalysis and metabolic pathways.

    Industrial Applications: The ester is used as a solvent and a flavoring agent in the food industry

Comparison with Similar Compounds

Ethyl 4-ethylcyclohexanecarboxylate can be compared with other similar compounds, such as:

    Methyl cis-4-ethylcyclohexanecarboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl cyclohexanecarboxylate: This compound lacks the ethyl substituent on the cyclohexane ring, making it less bulky and potentially less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 4-ethylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVLCBPZRSBHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606819
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-46-1
Record name Ethyl 4-ethylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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